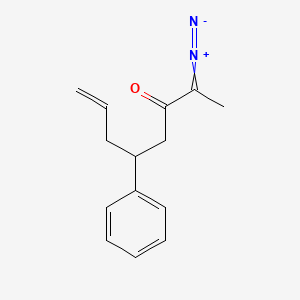
2-Diazonio-5-phenylocta-2,7-dien-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-5-phenylocta-2,7-dien-3-olate is a chemical compound characterized by its unique structure, which includes a diazonium group and a phenyl group attached to an octadienolate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-phenylocta-2,7-dien-3-olate typically involves the diazotization of aniline derivatives followed by coupling with appropriate dienolate precursors. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization processes using automated reactors. The use of continuous flow systems can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-5-phenylocta-2,7-dien-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-5-phenylocta-2,7-dien-3-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological labeling and imaging due to its diazonium group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-5-phenylocta-2,7-dien-3-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to potential biological effects. The pathways involved include the formation of stable adducts and the generation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-5-phenylocta-2,7-dien-3-ol: Similar structure but with a hydroxyl group instead of an olate group.
2-Diazonio-5-phenylocta-2,7-dien-3-thiol: Contains a thiol group, leading to different reactivity and applications.
2-Diazonio-5-phenylocta-2,7-dien-3-amine:
Uniqueness
2-Diazonio-5-phenylocta-2,7-dien-3-olate is unique due to its specific combination of a diazonium group and an olate group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
185674-75-3 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-diazo-5-phenyloct-7-en-3-one |
InChI |
InChI=1S/C14H16N2O/c1-3-7-13(10-14(17)11(2)16-15)12-8-5-4-6-9-12/h3-6,8-9,13H,1,7,10H2,2H3 |
InChI Key |
WVQUJMXDNSJIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+]=[N-])C(=O)CC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















